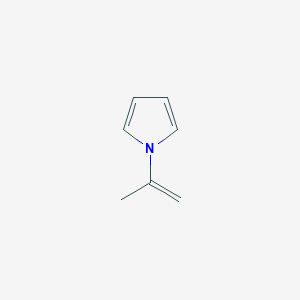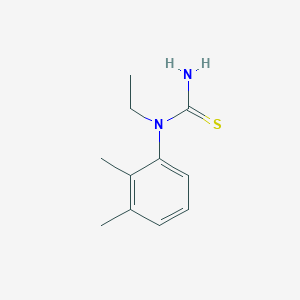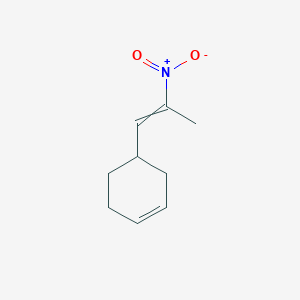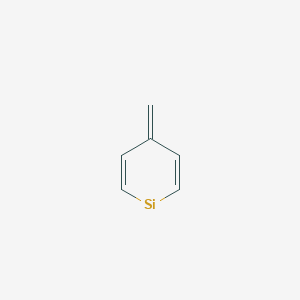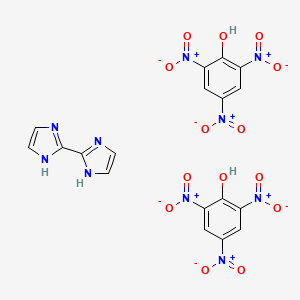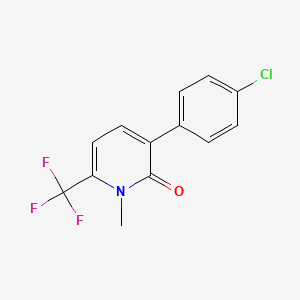
Benzene, 1-iodo-2-(2-methyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-iodo-2-(2-methyl-2-propenyl)-: is an organic compound with the molecular formula C10H11I It is a derivative of benzene, where an iodine atom and a 2-methyl-2-propenyl group are substituted at the 1 and 2 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method to synthesize this compound involves the electrophilic aromatic substitution of benzene. The reaction typically uses iodine and a suitable catalyst to introduce the iodine atom into the benzene ring.
Allylation: The 2-methyl-2-propenyl group can be introduced through an allylation reaction. This involves the reaction of benzene with an allyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of Benzene, 1-iodo-2-(2-methyl-2-propenyl)- may involve large-scale electrophilic aromatic substitution and allylation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: This compound can undergo various substitution reactions, such as nucleophilic substitution, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the 2-methyl-2-propenyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic processes to facilitate various chemical reactions.
Biology and Medicine:
Radiolabeling: The iodine atom can be used for radiolabeling in biological studies, allowing for the tracking of molecular interactions.
Pharmaceuticals: It may be used in the development of new drugs or as a precursor in drug synthesis.
Industry:
Material Science: This compound can be used in the development of new materials with specific properties, such as polymers or resins.
Agrochemicals: It may be used in the synthesis of agrochemicals, such as pesticides or herbicides.
Mécanisme D'action
The mechanism of action of Benzene, 1-iodo-2-(2-methyl-2-propenyl)- involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the 2-methyl-2-propenyl group. The iodine atom can act as a leaving group in substitution reactions, while the 2-methyl-2-propenyl group can undergo addition or elimination reactions. These properties make it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Benzene, 1-iodo-2-methyl-: This compound has a similar structure but lacks the 2-methyl-2-propenyl group.
Benzene, 1-methyl-2-(2-propenyl)-: This compound has a similar structure but lacks the iodine atom.
Benzene, (2-methyl-2-propenyl)-: This compound has a similar structure but lacks the iodine atom.
Uniqueness: Benzene, 1-iodo-2-(2-methyl-2-propenyl)- is unique due to the presence of both the iodine atom and the 2-methyl-2-propenyl group. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
162009-34-9 |
|---|---|
Formule moléculaire |
C10H11I |
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
1-iodo-2-(2-methylprop-2-enyl)benzene |
InChI |
InChI=1S/C10H11I/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3 |
Clé InChI |
FFVKBGGRNFNZBY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)

![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
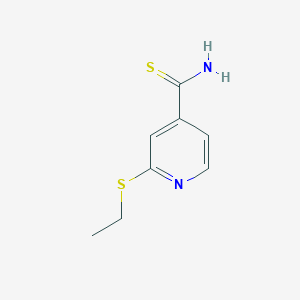
![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
